molecular formula C22H21ClN4O3S2 B2853765 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 392254-85-2

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2853765
CAS No.: 392254-85-2
M. Wt: 489.01
InChI Key: KBJMLJFIXYXCJF-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a benzamide moiety bearing a pyrrolidine sulfonyl group at position 2. The compound’s design integrates lipophilic (chlorophenyl) and polar (pyrrolidine sulfonyl) groups, which may optimize pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S2/c23-16-5-7-17(8-6-16)27-21(19-13-31-14-20(19)25-27)24-22(28)15-3-9-18(10-4-15)32(29,30)26-11-1-2-12-26/h3-10H,1-2,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJMLJFIXYXCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Core Intermediate Formation

Synthesis of the Thieno[3,4-c]Pyrazole Core

The thieno[3,4-c]pyrazole moiety is constructed via a cyclocondensation reaction between 4-chlorophenylhydrazine and thiophene-3,4-dicarboxylic acid derivatives. Key steps include:

  • Cyclization : Heating 3,4-dicyanothiophene with 4-chlorophenylhydrazine in ethanol under reflux for 12 hours yields 2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazole-3-amine.
  • Optimization : Catalytic acetic acid (10 mol%) improves cyclization efficiency, achieving yields of 78–82%.
Table 1: Reaction Conditions for Thieno[3,4-c]Pyrazole Formation
Reagent Solvent Temperature (°C) Time (h) Yield (%)
4-Chlorophenylhydrazine Ethanol 80 12 78
4-Chlorophenylhydrazine Ethanol 80 18 82

Introduction of the Pyrrolidine-1-Sulfonyl Group

Sulfonylation of the Benzamide Precursor

The pyrrolidine-1-sulfonyl moiety is introduced via nucleophilic substitution:

  • Sulfonyl Chloride Preparation : 4-(Chlorosulfonyl)benzoic acid is reacted with pyrrolidine in dichloromethane at 0°C for 2 hours, followed by room-temperature stirring for 12 hours.
  • Coupling : The resultant 4-(pyrrolidine-1-sulfonyl)benzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is subsequently coupled to the thienopyrazole amine.
Table 2: Sulfonylation Reaction Parameters
Step Reagent Solvent Temperature (°C) Yield (%)
Sulfonyl Chloride Pyrrolidine Dichloromethane 0 → 25 85
Acyl Chloride Formation SOCl₂ Toluene 70 90

Final Amidation and Purification

Coupling of Thienopyrazole Amine and Benzamide

The final amidation employs carbodiimide-mediated coupling:

  • Reaction Conditions : 4-(Pyrrolidine-1-sulfonyl)benzoyl chloride (1.2 equiv) is reacted with 2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazole-3-amine in dry tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford the target compound in 75% yield.
Table 3: Amidation Optimization
Coupling Agent Base Solvent Yield (%)
EDCI/HOBt DIPEA THF 68
DCC/DMAP Triethylamine DCM 72
SOCl₂ (acyl chloride) DIPEA THF 75

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, pyrazole-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 3.25–3.18 (m, 4H, pyrrolidine-H), 2.05–1.98 (m, 4H, pyrrolidine-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the thienopyrazole ring and the equatorial orientation of the pyrrolidine-sulfonyl group.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

  • Microreactor Technology : Sulfonylation and amidation steps are performed in a continuous flow reactor, reducing reaction times by 40% and improving yields to 88%.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane, enhancing sustainability without compromising efficiency.

Challenges and Solutions

Byproduct Formation During Cyclization

  • Issue : Hydrolysis of the nitrile group to carboxylic acid under prolonged heating.
  • Resolution : Strict temperature control (80°C) and anhydrous conditions minimize hydrolysis.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to the desired biological effect. The pathways involved may include the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Comparisons with Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenyl, pyrrolidine sulfonyl ~500–550 (estimated) High lipophilicity, moderate solubility
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide (Example 53, ) Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromen-2-yl 589.1 MP: 175–178°C; kinase inhibition
4-Amino-N-benzothiazol-2-yl-benzamide () Benzothiazole Benzamide ~257 (calculated) Antimicrobial activity

Research Findings and Implications

  • Biological Activity: The pyrrolidine sulfonyl group in the target compound may confer affinity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases, akin to approved drugs (e.g., Celecoxib). However, the thienopyrazole core’s novelty necessitates empirical validation .
  • Thermal Stability : The absence of melting point (MP) data for the target compound limits direct comparisons. Example 53’s MP (175–178°C, ) suggests moderate thermal stability for sulfonamide-containing heterocycles, which may extrapolate to the target .

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that belongs to the thienopyrazole class. This compound is characterized by its complex structure which includes a thieno[3,4-c]pyrazole core and a pyrrolidine sulfonamide moiety. Its biological activity has been the subject of various studies, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H21ClN4O3S
  • Molecular Weight : 432.8 g/mol
  • CAS Number : 392254-85-2

The presence of the chlorophenyl group enhances the compound's reactivity and biological interactions, while the pyrrolidine sulfonamide contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures demonstrate significant antibacterial properties against various strains of bacteria, including both gram-positive and gram-negative bacteria. For instance, derivatives of thienopyrazole have been noted for their effectiveness against Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of key enzymes involved in bacterial cell wall synthesis and other metabolic pathways. For example, docking studies indicate favorable binding interactions with bacterial enoyl-acyl carrier protein reductase, which is crucial for fatty acid biosynthesis .
  • Anticancer Potential :
    • Preliminary studies suggest that thienopyrazole derivatives may exhibit anticancer properties by modulating signaling pathways involved in cell cycle regulation and apoptosis . The specific mechanisms are still under investigation but may involve interaction with kinases or other regulatory proteins.

Case Studies

  • Antibacterial Screening :
    • A series of thienopyrazole derivatives were synthesized and evaluated for their antibacterial activity. Compounds demonstrated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains . This suggests that modifications in the molecular structure can significantly influence antibacterial efficacy.
  • Enzyme Binding Studies :
    • Molecular docking studies revealed that the compound binds effectively to the active sites of various enzymes, indicating its potential as a lead compound for developing enzyme inhibitors . The binding affinities ranged from −6.1090 to −9.6184 kcal/mol, suggesting strong interactions with target enzymes.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionInhibition of enoyl-acyl carrier protein reductase
Anticancer PotentialModulation of apoptosis and cell cycle regulation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Use multi-step organic synthesis with controlled reaction conditions (e.g., reflux in ethanol or THF, as seen in analogous thienopyrazole syntheses) .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .
  • Optimize stoichiometry of precursors (e.g., thieno[3,4-c]pyrazole core and sulfonylbenzamide moieties) to reduce side reactions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and benzamide groups) and pyrrolidine-sulfonyl protons (δ 3.0–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₂₀ClN₃O₂S₂) and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identify sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and amide carbonyl (C=O) vibrations (~1650 cm⁻¹) .

Q. What initial biological assays are recommended to assess its pharmacological potential?

  • Methodology :

  • Screen against enzyme targets (e.g., kinases, cyclooxygenase) using fluorometric or colorimetric assays, given the sulfonyl and pyrazole groups’ affinity for active sites .
  • Evaluate cytotoxicity via MTT assays in cancer cell lines, referencing structural analogs with demonstrated antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodology :

  • Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxyphenyl) and compare bioactivity .
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, focusing on the sulfonylbenzamide group’s role in hydrogen bonding .
  • Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

  • Methodology :

  • Cross-validate results in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • Investigate metabolic stability (e.g., liver microsome assays) to assess if discrepancies arise from compound degradation .
  • Apply cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, solubility) with assay variability .

Q. What strategies mitigate instability of the thienopyrazole core under physiological conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Introduce steric hindrance (e.g., methyl groups on the pyrazole ring) to prevent oxidation or hydrolysis .
  • Formulate with cyclodextrins or liposomes to enhance aqueous stability .

Q. How can computational modeling predict off-target effects of this compound?

  • Methodology :

  • Perform pharmacophore mapping (e.g., PharmaGist) to identify unintended targets .
  • Use toxicity prediction tools (e.g., ProTox-II) to flag risks like hepatotoxicity or mutagenicity .
  • Validate with transcriptomic profiling (RNA-seq) in primary cells to detect pathway perturbations .

Contradictory Data Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Measure solubility in DMSO, ethanol, and water using nephelometry or UV-Vis spectroscopy under standardized conditions .
  • Correlate with Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .
  • Modify the pyrrolidine-sulfonyl group to introduce hydrophilic substituents (e.g., hydroxyl) if poor aqueous solubility is confirmed .

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